molecular formula C9H20ClNO B13693920 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride

4-(2-Amino-2-propyl)cyclohexanol Hydrochloride

Cat. No.: B13693920
M. Wt: 193.71 g/mol
InChI Key: KUVXGHJOFVOISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 . This compound is known for its unique structure, which includes a cyclohexanol ring substituted with an amino group and a propyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride typically involves the reaction of cyclohexanone with isopropylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-propyl)cyclohexanol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the cyclohexanol ring provides a hydrophobic environment, facilitating binding to target molecules . These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is unique due to the presence of both an amino group and a propyl group on the cyclohexanol ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

4-(2-aminopropan-2-yl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h7-8,11H,3-6,10H2,1-2H3;1H

InChI Key

KUVXGHJOFVOISG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.